Array ( [bid] => 1164107 ) Buy 17β-Trenbolone-16,16,17-d3

17β-Trenbolone-16,16,17-d3

Catalog No.
S1816710
CAS No.
M.F
C18H19D3O2
M. Wt
273.38
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17β-Trenbolone-16,16,17-d3

Product Name

17β-Trenbolone-16,16,17-d3

Molecular Formula

C18H19D3O2

Molecular Weight

273.38

PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY

17β-Trenbolone-16,16,17-d3 is a synthetic anabolic steroid derived from the natural hormone testosterone. It belongs to the class of compounds known as 19-nortestosterone derivatives, which have been modified to enhance their anabolic properties while reducing androgenic effects. This compound is primarily utilized in veterinary medicine to promote muscle growth and appetite in livestock, particularly cattle. It was first synthesized in 1963 by L. Velluz and colleagues and has since gained attention for its potent anabolic effects and potential applications in various fields, including sports and performance enhancement .

The chemical structure of 17β-Trenbolone-16,16,17-d3 includes a 17β-hydroxy group and a Δ4-ene configuration, which contributes to its unique biological activity. The presence of deuterium isotopes at positions 16 and 17 allows for the differentiation of this compound from its non-deuterated counterparts in analytical studies .

Typical of steroid compounds. These include:

  • Hydroxylation: The introduction of hydroxyl groups can modify the compound's activity and solubility.
  • Reduction: The reduction of ketone groups can lead to the formation of alcohols, affecting the compound's biological activity.
  • Esterification: This reaction is often employed to create ester derivatives for improved pharmacokinetics and sustained release profiles.

For example, the synthesis of trenbolone acetate involves esterification of the hydroxyl group at the 17 position with acetic acid, enhancing its lipophilicity and prolonging its action in vivo .

The biological activity of 17β-Trenbolone-16,16,17-d3 is characterized by its strong anabolic effects, which include:

  • Increased Protein Synthesis: It promotes muscle growth by enhancing protein synthesis rates in muscle tissues.
  • Nitrogen Retention: The compound improves nitrogen balance, crucial for muscle anabolism.
  • Enhanced Insulin-like Growth Factor-1 Production: This hormone plays a significant role in muscle growth and regeneration.
  • Increased Red Blood Cell Production: Higher red blood cell counts improve oxygen transport and endurance during physical activities .

Despite its benefits in livestock production, concerns have been raised about its potential misuse in sports due to its performance-enhancing properties.

The synthesis of 17β-Trenbolone-16,16,17-d3 typically involves several steps:

  • Starting Material Preparation: The synthesis begins with a suitable precursor such as nandrolone or testosterone.
  • Chemical Modifications: Key reactions include dehydrogenation and alkylation to introduce the necessary functional groups.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for analytical applications.

A specific synthesis method involves the reaction of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone with a steroid precursor in anhydrous conditions to yield trenbolone with high efficiency .

17β-Trenbolone-16,16,17-d3 is primarily used in veterinary medicine but has potential applications in other areas:

  • Veterinary Medicine: Used extensively to promote growth in livestock.
  • Research: Its unique isotopic labeling allows for studies on metabolic pathways and pharmacokinetics.
  • Sports Science: Investigated for its effects on muscle hypertrophy and performance enhancement.

Studies on the interactions of 17β-Trenbolone-16,16,17-d3 have focused on its metabolic pathways and effects on various biological systems:

  • Endocrine Disruption: Research indicates that exposure to trenbolone can disrupt endocrine functions in wildlife, raising concerns about environmental impacts when these compounds enter water supplies .
  • Metabolic Pathways: Investigations into how this compound is metabolized can provide insights into its pharmacological effects and potential side effects.

Analytical techniques such as mass spectrometry are commonly employed to study these interactions and track metabolites in biological samples .

Several compounds share structural similarities with 17β-Trenbolone-16,16,17-d3. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesPrimary UseUnique Aspects
TrenboloneAnabolic steroid with similar structureVeterinary medicineWidely used but non-deuterated
Nandrolone19-nortestosterone derivativeAnabolic therapyLess potent than trenbolone
TestosteroneNatural androgen hormoneHormonal therapyEndogenous hormone
MethandrostenoloneAnabolic steroid with significant androgenic effectsBodybuildingKnown for rapid weight gain

While all these compounds exhibit anabolic properties, 17β-Trenbolone-16,16,17-d3's unique isotopic labeling allows for advanced research applications that differentiate it from other steroids .

Dates

Last modified: 07-20-2023

Explore Compound Types